molecular formula C15H13BrN2 B189472 5-(4-Bromophenyl)dipyrromethane CAS No. 159152-11-1

5-(4-Bromophenyl)dipyrromethane

Cat. No.: B189472
CAS No.: 159152-11-1
M. Wt: 301.18 g/mol
InChI Key: SJDXTHJAKNMBFS-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)dipyrromethane is a chemical compound with the molecular formula C15H13BrN2 . It is used for research and development purposes .


Synthesis Analysis

This compound is a pyrrole building block for porphyrin synthesis . A new methodology for porphyrin synthesis has been developed. This is a simple two-step protocol. The first step involves the condensation of pyrrole and aldehyde in an H2O–MeOH mixture using HCl .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a bromophenyl group attached to a dipyrromethane core .


Chemical Reactions Analysis

The compound is used in the synthesis of porphyrins, which involves the condensation of pyrrole and aldehyde in an H2O–MeOH mixture using HCl .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 301.18 g/mol . Further physical and chemical properties were not found in the search results.

Scientific Research Applications

  • Bio-Inspired Conductive Molecularly Imprinted Polymers (cMIPs) : 5-Phenyl-dipyrromethane and 5-(4-pyridyl)dipyrromethane, similar in structure to 5-(4-Bromophenyl)dipyrromethane, have been utilized as electroactive building blocks in sensors based on cMIPs. These compounds demonstrated the ability to form conductive homo-polymers and co-polymers, with improved sensitivity in co-cMIPs compared to homopolymers, particularly for salicylic acid detection (Susmel & Comuzzi, 2015).

  • High-Yielding Synthesis of Porphyrins : β-Octaalkyl-meso-(bromophenyl)-Substituted Porphyrins have been synthesized using β-tetraalkyl-substituted dipyrromethanes and 4-bromobenzaldehyde. These porphyrins, and their zinc metal complexes, have been synthesized in high yields, highlighting the utility of dipyrromethanes in porphyrin synthesis (Mikhalitsyna et al., 2012).

  • Electrochromic Properties : A dipyrromethane functionalized monomer, 5-(4-tert-butylphenyl)dipyrromethane, has been synthesized and used to create a conducting polymer with notable electrochromic properties. This polymer exhibited color changes in different states and was used in electrochromic device applications (Ak et al., 2008).

  • Luminescent N,O-Chelated Chroman-BF2 Complexes : Chroman derivatives synthesized from dipyrromethanes have been used to create highly stable, fluorescent borondifluoride complexes. These findings demonstrate the versatility of dipyrromethanes in creating luminescent materials (Singh et al., 2013).

  • Synthesis of Porphyrinoids and BODIPYs : Functional groups introduced into the mesoposition of dipyrromethanes have been fundamental in designing dye systems for material sciences and photomedicine. This research expanded the methodology of synthesizing functionalized dipyrromethanes, BODIPYs, and porphyrinoids, particularly for applications in photomedicine (Hohlfeld et al., 2019).

Mechanism of Action

While the specific mechanism of action of 5-(4-Bromophenyl)dipyrromethane is not mentioned in the search results, it is used as a building block in the synthesis of porphyrins .

Safety and Hazards

When handling 5-(4-Bromophenyl)dipyrromethane, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Properties

IUPAC Name

2-[(4-bromophenyl)-(1H-pyrrol-2-yl)methyl]-1H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2/c16-12-7-5-11(6-8-12)15(13-3-1-9-17-13)14-4-2-10-18-14/h1-10,15,17-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJDXTHJAKNMBFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C(C2=CC=C(C=C2)Br)C3=CC=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90474216
Record name 5-(4-BROMOPHENYL)DIPYRROMETHANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159152-11-1
Record name 5-(4-BROMOPHENYL)DIPYRROMETHANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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